molecular formula C30H24O12 B1232765 (1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

Cat. No.: B1232765
M. Wt: 576.5 g/mol
InChI Key: NSEWTSAADLNHNH-OUWOJJBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants. It is particularly abundant in foods such as avocado, chestnut, cranberry juice concentrate, lychee fruit pericarp, peanut skins, Cinchona cortex, and cinnamon cortex . This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

Types of Reactions: (1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form different derivatives, and it can also participate in radical reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving procyanidin A2 include DPPH radicals for oxidation and L-cystein for degradation studies . The reactions are typically carried out under neutral or mild conditions to preserve the integrity of the compound.

Major Products Formed: The major products formed from these reactions include various procyanidin derivatives, such as procyanidin A2-cystein conjugates and other A-type proanthocyanidins .

Mechanism of Action

(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol exerts its effects through several molecular pathways. It targets the nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and NF-E2-related factor 2 (Nrf2) pathways . By modulating these pathways, procyanidin A2 can reduce inflammation, oxidative stress, and cell death. For example, it inhibits the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) and promotes the translocation of NF-κB/p65 from the cytoplasm into the nucleus .

Comparison with Similar Compounds

(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol is unique among proanthocyanidins due to its specific structure and potent biological activities. Similar compounds include other A-type proanthocyanidins like procyanidin A1 and B-type proanthocyanidins such as procyanidin B1, B2, B3, and B4 . While B-type proanthocyanidins are more abundant, A-type proanthocyanidins like procyanidin A2 have an additional ether linkage, which contributes to their distinct properties and higher biological activity .

Properties

Molecular Formula

C30H24O12

Molecular Weight

576.5 g/mol

IUPAC Name

(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

InChI

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29?,30+/m1/s1

InChI Key

NSEWTSAADLNHNH-OUWOJJBZSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Synonyms

procyanidin A2

Origin of Product

United States

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